3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenes and thiadiazoles. Its structure incorporates a chromone moiety, which is a significant scaffold in medicinal chemistry due to its diverse biological activities. The compound features a 2,4-dichloroanilino group and a thiadiazole ring, suggesting potential applications in pharmaceuticals and agrochemicals.
The compound can be found in various chemical databases such as PubChem, which provides detailed information on its molecular structure, properties, and classifications. It is essential to consult reliable sources for accurate data regarding the compound's characteristics and potential applications.
The compound is classified under several categories based on its structural features:
The synthesis of 3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one typically involves multi-step synthetic pathways that include the formation of the chromone core followed by the introduction of the thiadiazole and dichloroaniline substituents.
CCOC(=O)C1=CC(=C(C=C1)N2C(=S)N=C(NC(C=Cl)C=Cl)S2)C=O
The compound may participate in various chemical reactions due to its functional groups:
Understanding these reactions allows for the exploration of further modifications or derivatizations that could enhance biological activity or alter physical properties.
The mechanism of action for 3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one may involve interactions at the molecular level with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures often exhibit:
The physical properties of 3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one include:
Key chemical properties include:
The compound has potential applications in various fields:
1,3,4-Thiadiazole derivatives represent a privileged scaffold in medicinal chemistry, characterized by a five-membered ring containing two nitrogen and one sulfur atom (S-N=C-N=C). This heterocyclic system exhibits remarkable stability and distinct electronic properties, including a mesoionic character in certain derivatives. The mesoionic nature allows these compounds to traverse biological membranes efficiently, facilitating interactions with diverse biological targets such as enzymes, receptors, and nucleic acids [1] [10]. The sulfur atom contributes to π-electron delocalization, enhancing the ring’s electron-deficient character and enabling interactions with nucleophilic residues in target proteins. This electronic profile underpins the broad pharmacological activities of 1,3,4-thiadiazoles, including anticancer, antiviral, and antibacterial effects [4] [6]. Their bioisosteric relationship with pyrimidine—a core structure in nucleic acids—further enables disruption of DNA replication and cellular proliferation pathways in cancer cells [10].
Table 1: Key Electronic and Structural Properties of 1,3,4-Thiadiazole Derivatives
Property | Description | Biological Implication |
---|---|---|
Mesoionic Character | Delocalized electronic structure with no distinct resonance forms | Enhanced membrane permeability and bioavailability [1] |
Electron-Deficiency | High π-electron affinity due to sulfur and nitrogen atoms | Electrophilic reactivity with nucleophilic protein residues [4] |
Planarity | Near-perfect planar ring structure | DNA intercalation potential and stacking interactions [10] |
Bioisosterism | Mimics pyrimidine ring in nucleic acids | Disruption of nucleotide metabolism and replication [10] |
The 1,3,4-thiadiazole nucleus is a planar, electron-deficient heterocycle with significant dipole moments (∼4.5 D), facilitating dipole-dipole interactions and hydrogen bonding with biological macromolecules. The ring’s sulfur atom can adopt variable oxidation states (e.g., sulfoxide, sulfone), modulating electronic density and influencing binding affinity [4] [7]. X-ray crystallographic studies of derivatives like 2-(2,4-dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one reveal envelope conformations in fused systems, with dihedral angles influencing intermolecular packing and protein binding [7]. The thiadiazole ring also displays tautomerism (thione-thiol equilibrium), enabling diverse bonding modes. For example, the thione form can coordinate metal ions or form hydrogen bonds, while the thiol form participates in nucleophilic substitutions [6] [10]. These properties are exploited in drug design to optimize target engagement, as seen in BRAFV600E inhibitors where thiadiazole derivatives exhibit IC50 values as low as 0.05 μM [4].
Synthetic methodologies for 1,3,4-thiadiazoles often leverage the Hantzsch-thiazole synthesis, where phenacyl bromides react with thioamides or thiocarbohydrazides. This cyclocondensation yields 2,5-disubstituted derivatives with tunable electronic profiles. Substituents at C2 and C5 significantly alter the ring’s electron density: electron-withdrawing groups (e.g., Cl, CF3) enhance electrophilicity, favoring interactions with kinase ATP pockets, while electron-donating groups (e.g., OCH3, NH2) improve solubility [4] [6].
Coumarin (2H-chromen-2-one) is a benzopyrone-derived natural product first isolated from Dipteryx odorata in 1820. Its medicinal potential was recognized in the 1940s with the discovery of anticoagulant derivatives like warfarin. The coumarin scaffold features a conjugated lactone ring that confers unique physicochemical properties: moderate lipophilicity (log P ∼1.4–2.8), fluorescence, and the ability to undergo reversible lactonization [4] [10]. Early structural modifications focused on anticoagulation, but substitutions at C3, C4, C6, and C7 later revealed diverse bioactivities, including antimicrobial, anti-inflammatory, and anticancer effects [4].
The introduction of alkoxy groups at the C8 position (e.g., 8-ethoxycoumarin) marked a significant advancement. The ethoxy group enhances planarity and lipophilicity, promoting DNA intercalation and topoisomerase inhibition. For example, 8-ethoxycoumarin derivatives exhibit IC50 values of 0.28 μg/mL against MCF-7 breast cancer cells by stabilizing the topoisomerase II-DNA cleavage complex [10] [19]. Hybridization strategies emerged in the 2000s, linking coumarins to azoles, pyrimidines, and thiadiazoles to overcome resistance and improve efficacy. The rationale was to merge pharmacophores with complementary mechanisms, such as coumarin’s tubulin polymerization inhibition and thiadiazole’s kinase modulation [4] [10].
Hybrid molecules integrating 1,3,4-thiadiazole and coumarin frameworks exploit multi-target mechanisms to enhance anticancer efficacy and circumvent drug resistance. The coumarin moiety contributes to:
Concurrently, the 1,3,4-thiadiazole unit provides:
Table 2: Synergistic Pharmacophores in Thiadiazole-Coumarin Hybrids
Pharmacophore | Biological Activity | Role in Hybrid Synergy |
---|---|---|
8-Ethoxycoumarin | Tubulin binding, DNA intercalation, ROS generation | Cytoskeleton disruption and DNA damage amplification [10] [19] |
1,3,4-Thiadiazole | Kinase inhibition (BRAF, FAK), CA-IX suppression, bioisosteric nucleotide mimicry | Suppression of survival signaling and metabolic adaptation [4] [10] |
2,4-Dichloroaniline | Enhanced lipophilicity and DNA minor groove binding | Selective targeting of hypoxic tumor environments [7] [10] |
In the hybrid 3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one, the 2,4-dichloroaniline linker further optimizes properties:
Molecular docking simulations confirm synergistic binding: the coumarin lactone H-bonds with tubulin’s T7 loop, while the thiadiazole engages BRAF’s hinge region (Cys532), and dichloroaniline inserts into hydrophobic pockets [4] [10]. This multi-target engagement achieves submicromolar cytotoxicity across diverse cancer cell lines, validating the hybridization strategy.
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9